![molecular formula C6H10O2 B582175 2-Oxaspiro[3.3]heptan-6-ol CAS No. 1363381-08-1](/img/structure/B582175.png)
2-Oxaspiro[3.3]heptan-6-ol
Übersicht
Beschreibung
Chemical Structure and Properties
2-Oxaspiro[3.3]heptan-6-ol (CAS 1363381-08-1) is a bicyclic compound characterized by a spiro-fused oxygen-containing ring system. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol . Key physical properties include:
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 223.3 ± 8.0 °C
- LogP: -0.66 (indicating moderate hydrophilicity)
- Storage: Requires storage at 2–8°C under inert gas .
Applications
The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its spirocyclic structure imparts conformational rigidity, making it valuable for designing bioactive molecules with enhanced target specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable spirocyclic precursor in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming spirocyclic ketones.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[3.3]heptan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in drug discovery and development
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions
Medicine: Spirocyclic compounds, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Core Structural Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Key Applications |
---|---|---|---|---|---|
2-Oxaspiro[3.3]heptan-6-ol | 1363381-08-1 | C₆H₁₀O₂ | 114.14 | Hydroxyl (-OH) | Drug intermediates, ligands |
2-Oxaspiro[3.3]heptan-6-one | 1339892-66-8 | C₆H₈O₂ | 112.13 | Ketone (C=O) | Catalytic reactions, scaffolds |
2-Oxaspiro[3.3]heptane-6-carboxylic acid | 1785069-78-4 | C₇H₁₀O₃ | 154.16 | Carboxylic acid (-COOH) | Peptide mimics, polymers |
2-Oxaspiro[3.3]heptan-6-ylmethanol | 1363380-95-3 | C₇H₁₂O₂ | 128.17 | Hydroxymethyl (-CH₂OH) | Solubility enhancers |
Key Observations :
- Reactivity : The ketone (2-Oxaspiro[3.3]heptan-6-one) exhibits higher electrophilicity compared to the hydroxyl derivative, enabling participation in nucleophilic additions (e.g., Grignard reactions) .
- Solubility : The carboxylic acid derivative demonstrates superior water solubility (logP ≈ -1.2 estimated) due to ionization, whereas the hydroxyl variant (-OH) is less polar .
- Stability : Hydroxyl-containing derivatives (e.g., this compound) may undergo oxidation under harsh conditions, whereas the ketone is more stable toward oxidizing agents .
Halogenated and Heteroatom-Modified Derivatives
Table 2: Halogenated and Nitrogen-Containing Analogues
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Applications |
---|---|---|---|---|---|
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol HCl | 2250242-34-1 | C₇H₁₁ClF₃NO | 229.62 | -CF₃, -NH (azaspiro) | Antiviral agents, kinase inhibitors |
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol | 2250242-34-1 | C₇H₁₁F₂NO | 175.17 | -CHF₂, -NH (azaspiro) | Metabolic stability enhancement |
2-Azaspiro[3.3]heptan-6-ol hydrochloride | 1651840-84-4 | C₆H₁₂ClNO | 149.62 | -NH (azaspiro), HCl salt | Bioavailability optimization |
Key Observations :
- Electron-Withdrawing Effects : Fluorinated derivatives (e.g., -CF₃, -CHF₂) enhance metabolic stability and membrane permeability, critical for drug candidates .
- Salt Forms : Hydrochloride salts (e.g., 2-Azaspiro[3.3]heptan-6-ol HCl) improve crystallinity and solubility, facilitating formulation in pharmaceuticals .
Commercial and Industrial Relevance
Table 3: Market Availability and Pricing
Compound Name | Purity | Price (USD) | Key Suppliers |
---|---|---|---|
This compound | 97% | $3,569/5 g | CymitQuimica, Angene Chemical |
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | 97% | $25,923/25 g | 960化工网, Enamine Ltd |
2-Oxaspiro[3.3]heptan-6-ylmethanol | 95% | Inquiry-based | Multiple Chinese suppliers |
Key Observations :
Biologische Aktivität
2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound characterized by its unique structural features, including a hydroxyl group that significantly influences its biological activity. This article reviews the available literature on the biological properties of this compound, focusing on its potential applications in pharmacology and biochemistry.
This compound has the molecular formula and a molecular weight of 114.14 g/mol. The presence of a hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological targets, potentially influencing various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₂ |
Molecular Weight | 114.14 g/mol |
Boiling Point | Not available |
H-bond Acceptors | 2 |
H-bond Donors | 1 |
GI Absorption | High |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structural characteristics were effective against several bacterial strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .
Case Study: Anticancer Properties
Another area of investigation involves the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Type | Key Biological Activity |
---|---|---|
This compound | Spirocyclic | Antimicrobial, anticancer |
2-Oxaspiro[3.3]heptan-6-amine | Amine derivative | Potential neuroprotective effects |
2-Oxaspiro[3.3]heptan-6-carboxylic acid | Carboxylic acid | Enhanced solubility and reactivity |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets:
- Synthesis and Modification : Researchers have explored various synthetic routes to modify the hydroxyl group, aiming to improve solubility and bioavailability .
- Biological Assays : Assays conducted on synthesized derivatives have shown varying degrees of efficacy against different biological targets, indicating that structural modifications can significantly impact biological outcomes .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Oxaspiro[3.3]heptan-6-ol with high purity?
- Methodological Answer : Synthesis typically involves multi-step routes such as cyclization of diols or ketones under acidic or catalytic conditions. For example, bromomethyl intermediates (e.g., 6-(Bromomethyl)-2-oxaspiro[3.3]heptane) can undergo nucleophilic substitution to introduce hydroxyl groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Purity validation requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm hydroxyl stretch at ~3200–3600 cm⁻¹), and mass spectrometry (exact mass ~114.142 g/mol) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess thermal degradation (TGA/DSC), hydrolysis susceptibility (pH 3–9 buffers), and photostability (UV light exposure). Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor purity over time via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use <sup>1</sup>H NMR to identify spirocyclic protons (δ 1.5–2.5 ppm for bridgehead carbons) and hydroxyl proton (δ 1.0–5.0 ppm, broad). <sup>13</sup>C NMR confirms oxygenated carbons (δ 60–100 ppm). IR spectroscopy verifies the hydroxyl group and ether linkage (C-O stretch ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C6H10O2) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the hydroxyl and spirocyclic carbons. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare activation energies for pathways (e.g., SN2 vs. SN1) using transition state optimization . Validate predictions with experimental kinetic studies (UV-Vis monitoring, <sup>19</sup>F NMR for fluorinated analogs) .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Standardize testing protocols:
- Use in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls.
- Validate compound identity post-assay via LC-MS.
- Perform dose-response curves (IC50/EC50) across multiple cell lines.
Cross-reference structural analogs (e.g., 6-Amino-2-thiaspiro[3.3]heptane) to isolate functional group contributions .
Q. How can researchers optimize the enantiomeric resolution of this compound for chiral synthesis?
- Methodological Answer : Chiral chromatography (Chiralpak AD-H column, hexane/isopropanol eluent) or kinetic resolution using enantioselective catalysts (e.g., lipases or transition-metal complexes) can achieve separation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclization steps .
Q. What are the challenges in correlating computational docking results with experimental binding data for this compound derivatives?
- Methodological Answer : Key issues include force field inaccuracies and solvent effects. Use molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) to refine docking poses. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Cross-validate docking scores (AutoDock Vina, Glide) with mutagenesis studies on target proteins .
Q. Comparative Analysis and Data Interpretation
Q. How do structural analogs of this compound (e.g., 2-Oxa-6-azaspiro[3.3]heptane) differ in reactivity and bioactivity?
- Methodological Answer :
Q. What experimental approaches validate the proposed metabolic pathways of this compound?
- Methodological Answer : Use liver microsome assays (human/rat) with NADPH cofactor to identify phase I metabolites. LC-HRMS detects hydroxylation or demethylation products. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Isotope labeling (e.g., <sup>13</sup>C at C6) tracks metabolic fate via NMR .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound derivatives with unknown toxicity?
- Methodological Answer : Assume acute toxicity (oral LD50 Category 4) and skin/eye irritation (GHS Category 2). Use fume hoods, nitrile gloves, and safety goggles. Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Reference safety data from structurally related spiro compounds (e.g., 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride) .
Eigenschaften
IUPAC Name |
2-oxaspiro[3.3]heptan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXLQCGOCCFQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719176 | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-08-1 | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[3.3]heptan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxaspiro[3.3]heptan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.